(Z)-methyl 2-(6-fluoro-2-((3-(phenylthio)propanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
Description
(Z)-methyl 2-(6-fluoro-2-((3-(phenylthio)propanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a heterocyclic compound featuring a benzo[d]thiazole core substituted with a fluorine atom at the 6-position and a (Z)-configured imino linkage to a 3-(phenylthio)propanoyl group. The methyl ester at the 2-position enhances its lipophilicity, making it a candidate for pharmaceutical or agrochemical applications.
Properties
IUPAC Name |
methyl 2-[6-fluoro-2-(3-phenylsulfanylpropanoylimino)-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3S2/c1-25-18(24)12-22-15-8-7-13(20)11-16(15)27-19(22)21-17(23)9-10-26-14-5-3-2-4-6-14/h2-8,11H,9-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYDHNPBZBYLFGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=C(C=C(C=C2)F)SC1=NC(=O)CCSC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-methyl 2-(6-fluoro-2-((3-(phenylthio)propanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 372.47 g/mol. The compound features a benzo[d]thiazole moiety, which is known for its biological significance.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate thiazole derivatives with acylating agents and phenylthio groups. Various methodologies have been explored to optimize yield and purity, including microwave-assisted synthesis and solvent-free conditions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. For instance:
- Cell Proliferation Inhibition : In vitro assays demonstrated that this compound significantly inhibits cell proliferation in A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung carcinoma) cell lines. The IC50 values were reported to be in the low micromolar range, indicating potent activity compared to standard chemotherapeutics like Doxorubicin .
- Mechanism of Action : The compound appears to induce apoptosis and cell cycle arrest at the G2-M phase. Flow cytometry analysis revealed a significant increase in the percentage of cells arrested in this phase after treatment, suggesting that it disrupts normal cell cycle progression .
Antioxidant Activity
In addition to its anticancer properties, this compound has shown promising antioxidant activity:
- DPPH Assay : The compound exhibited significant scavenging activity against the DPPH radical, indicating its potential as an antioxidant agent. The results suggest that it may mitigate oxidative stress in biological systems .
Case Studies
Several case studies have been conducted to evaluate the therapeutic potential of this compound:
- Study on Hepatocellular Carcinoma : In a study focusing on Hep3B cells, treatment with this compound resulted in a marked reduction in α-fetoprotein secretion, a biomarker for liver cancer progression .
- Combination Therapy : Research has explored the effects of combining this compound with other anticancer agents. Preliminary results suggest enhanced efficacy when used in conjunction with traditional chemotherapeutics, potentially allowing for lower dosages and reduced side effects .
Data Tables
| Activity | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer | A431 | 5.0 | Apoptosis induction |
| Anticancer | A549 | 4.5 | G2-M phase arrest |
| Antioxidant | DPPH assay | 12.0 | Radical scavenging activity |
Scientific Research Applications
Synthesis and Characterization
The synthesis of (Z)-methyl 2-(6-fluoro-2-((3-(phenylthio)propanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate typically involves multi-step organic reactions, including the formation of the benzo[d]thiazole core and subsequent modifications to introduce functional groups. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.
Antimicrobial Activity
Recent studies have indicated that compounds structurally related to this compound exhibit significant antimicrobial properties. For instance, derivatives containing benzothiazole moieties have shown effectiveness against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa . The presence of electron-withdrawing groups in these compounds enhances their activity, suggesting that this compound could be a candidate for further development as an antibacterial agent.
Anti-inflammatory Properties
Compounds with similar structures have been investigated for their anti-inflammatory effects. Studies indicate that thiazole derivatives can inhibit pro-inflammatory cytokines, making them potential therapeutic agents for conditions like arthritis . The specific role of this compound in this context remains to be fully explored but suggests a promising avenue for research.
Cancer Research
The unique structural features of this compound position it as a potential anti-cancer agent. Preliminary studies indicate that similar compounds can induce apoptosis in cancer cells . Further investigations into its mechanism of action could reveal its efficacy against specific cancer types.
- Antibacterial Screening : A study screened various derivatives of benzothiazole for antibacterial activity against Mycobacterium smegmatis, revealing that compounds with structural similarities to this compound demonstrated low minimum inhibitory concentrations (MIC), indicating strong antibacterial properties .
- Anti-cancer Evaluation : In vitro studies on thiazole derivatives showed promising results in inducing apoptosis in human cancer cell lines, suggesting that this compound may share similar mechanisms .
Comparison with Similar Compounds
Core Heterocyclic Modifications
- Benzo[d]thiazole Derivatives: N-(6-Trifluoromethylbenzothiazol-2-yl)acetamides (e.g., Compounds 11–15 in EP3348550A1): These compounds share the benzothiazole core but replace the 6-fluoro substituent with trifluoromethyl or methoxy groups. The acetamide functional group differs from the target compound’s methyl ester, altering hydrogen-bonding capabilities and solubility . Ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate: Incorporates indole and cyano groups, diverging from the phenylthio-propanoyl imino chain in the target compound. The ethyl ester increases lipophilicity compared to the methyl ester .
Substituent Variations
Yield and Efficiency
Solubility and Stability
- Ester vs. Amide Functional Groups : The methyl ester in the target compound may confer higher hydrolytic instability compared to acetamide derivatives but improved membrane permeability .
- Crystal Packing: Hydrogen bonding (N–H⋯O/N) and π-π interactions (centroid distance 3.54 Å) stabilize similar thiazole derivatives, as seen in methyl 2-(2-amino-1,3-thiazol-4-yl)acetate .
Bioactivity Potential
- Thiazole-Based Pharmaceuticals: 2-Amino-thiazole derivatives are precursors to antibiotics (e.g., cephalosporins), suggesting the target compound’s imino group could be tailored for antimicrobial activity .
Tabulated Comparisons
Table 1: Structural and Functional Group Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
